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Compound of Interest

Compound Name: N-Demethylroxithromycin

CAS No.: 118267-18-8

Cat. No.: B138746 Get Quote

Introduction & Scientific Rationale
N-Demethylroxithromycin (also known as the M3 metabolite) is a biologically active derivative

formed via the N-demethylation of Roxithromycin, mediated primarily by the CYP3A subfamily.

While often overshadowed by its parent compound, rigorous in vivo profiling of this metabolite

is critical for three reasons:

Active Contribution: It retains antibacterial activity, contributing to the overall

pharmacodynamic (PD) envelope of the parent drug.

Safety & DDI Risk: Unlike the parent compound, N-Demethylroxithromycin has been

identified as a potent inhibitor of CYP3A4, capable of forming quasi-irreversible metabolic

intermediate complexes (MICs) with the heme iron of the enzyme. This makes it a key driver

of drug-drug interactions (DDIs).

Species-Specific Metabolism: Rats metabolize Roxithromycin to N-Demethylroxithromycin
more extensively than humans (who favor O-demethylation).[1] This necessitates careful

model selection and data scaling.

This guide outlines the protocols for Pharmacokinetic (PK) profiling, Efficacy testing, and Safety

assessment.
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Species Selection
Rat (Sprague-Dawley/Wistar): Preferred for metabolic profiling. Rats exhibit high N-

demethylation activity, making them the ideal model to study the formation kinetics of this

metabolite.

Mouse (CD-1/BALB/c): Preferred for infection models (efficacy) due to established immune-

suppression protocols (neutropenic models).

Formulation Strategy
Macrolides are lipophilic and poorly soluble in water. Improper formulation leads to erratic

absorption.

Vehicle A (IV Administration): 5% Ethanol + 5% Solutol HS15 (or Tween 80) + 90% Saline.

Vehicle B (Oral Administration): 0.5% Carboxymethylcellulose (CMC) or Methylcellulose with

0.1% Tween 80.

Storage: Prepare fresh. Macrolides are susceptible to acid degradation; ensure vehicle pH is

buffered to ~6.0–7.0.

Module A: Pharmacokinetic (PK) Profiling
Experimental Design
This protocol measures the systemic exposure of N-Demethylroxithromycin following the

administration of the parent drug (Metabolite Kinetics) or the metabolite itself (Direct Kinetics).

Study Groups:

Group Test Article Route Dose (mg/kg) Purpose

| G1 | Roxithromycin | IV | 5 - 10 | Calculate Formation Clearance (

) | | G2 | Roxithromycin | PO | 20 - 50 | Assess First-Pass Metabolism | | G3 | N-
Demethylroxithromycin* | IV | 5 | Determine Volume of Distribution (
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) & Elimination (

) |

*Note: G3 requires synthesized standard of the metabolite.

Sampling Protocol
Method: Jugular vein cannulation (JVC) or retro-orbital bleeding (sparse sampling in mice).

Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

Processing: Collect blood into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Store

plasma at -80°C.

Bioanalytical Method (LC-MS/MS)
Critical Insight: Macrolides are prone to in-source fragmentation. Use "soft" ionization settings.

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

Mobile Phase:

A: 0.1% Formic Acid in Water (preserves protonation).

B: 0.1% Formic Acid in Acetonitrile.

Mass Transitions (MRM):

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Roxithromycin 837.5
158.2

(Desosamine)
30 25

N-

Demethylroxithro

mycin

823.5
158.2

(Desosamine)
32 28

IS

(Clarithromycin)
748.5 158.2 30 25

Module B: Efficacy (Murine Neutropenic Thigh
Model)
This model is the "Gold Standard" for determining the PK/PD index (AUC/MIC) required for

bacteriostasis.
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Figure 1: Timeline for the Murine Neutropenic Thigh Infection Model.

Protocol Steps
Neutropenia Induction: Administer Cyclophosphamide (150 mg/kg IP) on Day -4 and (100

mg/kg IP) on Day -1.

Inoculation: Inject

CFU of S. aureus (or target pathogen) into the posterior thigh muscle (0.1 mL volume).
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Treatment: Administer N-Demethylroxithromycin (SC or PO) starting 2 hours post-

infection. Use dose fractionation (q6h, q12h, q24h) to determine if efficacy is driven by

or Time>MIC.

Endpoint: Harvest thigh muscles, homogenize in saline, and plate serial dilutions for CFU

determination.

Module C: Safety & Toxicology (CYP Inhibition)[2]
Rationale: N-Demethylroxithromycin is a mechanism-based inhibitor (MBI) of CYP3A.

Standard toxicity studies may miss this unless a dynamic interaction probe is used.

In Vivo DDI Study (The "Midazolam Probe")
This experiment tests if N-Demethylroxithromycin alters the metabolism of other drugs.

Probe Substrate: Midazolam (sensitive CYP3A substrate).

Design:

Phase 1 (Control): Administer Midazolam (IV/PO) alone. Measure AUC.

Phase 2 (Inhibition): Pre-treat animals with N-Demethylroxithromycin (or Parent) for 3

days to allow metabolic complex formation.

Phase 3 (Test): Administer Midazolam + N-Demethylroxithromycin.

Analysis: Calculate the ratio of

. A ratio > 2 indicates significant inhibition (Safety Flag).

Mechanism of Toxicity Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b138746?utm_src=pdf-body
https://www.benchchem.com/product/b138746?utm_src=pdf-body
https://www.benchchem.com/product/b138746?utm_src=pdf-body
https://www.benchchem.com/product/b138746?utm_src=pdf-body
https://www.benchchem.com/product/b138746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Demethylroxithromycin
(Secondary Amine)

Oxidation to Nitrosoalkane
(-N=O)

 CYP3A4 

Fe(II)-Nitroso Complex
(Metabolic Intermediate Complex)

 Heme Binding 

CYP3A4 Inactivation
(Irreversible Inhibition)

Reduced Clearance of Co-meds
(Toxicity / DDI)

Click to download full resolution via product page

Figure 2: Mechanism-Based Inhibition of CYP3A4 by N-Demethylroxithromycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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